12-cis,15-cis-heneicosadienoic acid

描述

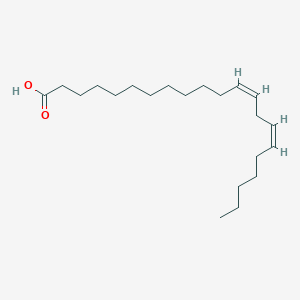

12-cis,15-cis-heneicosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C21H38O2 . It is characterized by the presence of two double bonds located at the 12th and 15th positions in the carbon chain, both in the Z-configuration . This compound is a member of the fatty acyls class and is known for its role as a metabolite in various biological systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 12-cis,15-cis-heneicosadienoic acid typically involves the use of organic synthesis techniques to introduce the double bonds at the specified positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds . The reaction conditions often include the use of phosphonium ylides and aldehydes or ketones as starting materials, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as plant oils or animal fats, where it is present in trace amounts . Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the compound .

化学反应分析

Hydrogenation Reactions

Catalytic hydrogenation reduces the double bonds to single bonds, yielding fully saturated heneicosanoic acid. This reaction is critical for industrial hardening of unsaturated fats.

| Conditions | Reactants | Products |

|---|---|---|

| H₂ gas, Pd/C catalyst, 25°C | 12-cis,15-cis-heneicosadienoic acid | Heneicosanoic acid (C21H42O2) |

Key Insights :

- Complete hydrogenation requires elevated pressures (1–3 atm) and stoichiometric H₂ .

- Partial hydrogenation may produce trans isomers if isomerization occurs .

Enzymatic Hydration

Hydratases selectively add water across double bonds to form hydroxy fatty acids. For example:

- 12-cis double bond hydration : Produces 12-hydroxy-15-cis-heneicosadienoic acid.

- 15-cis double bond hydration : Yields 15-hydroxy-12-cis-heneicosadienoic acid.

Experimental Evidence :

- Hydratase FA-HY2 from Lactobacillus acidophilus hydrates C18–C22 unsaturated fatty acids, suggesting compatibility with heneicosadienoic acid .

- Mutant hydratases (e.g., TM-FA-HY2) show shifted regioselectivity, favoring hydroxy products at positions 12 or 15 .

Esterification and Derivatization

Esterification enhances volatility for analytical purposes (e.g., gas chromatography).

| Reaction Type | Conditions | Products |

|---|---|---|

| Methyl ester formation | BF₃-methanol, 70°C, 1 hour | Methyl 12-cis,15-cis-heneicosadienoate |

| Ethyl ester formation | H₂SO₄-catalyzed ethanol reflux | Ethyl 12-cis,15-cis-heneicosadienoate |

Applications :

- Methyl esters are used in GC-MS analysis for fatty acid profiling .

- Ethyl esters are intermediates in lipid synthesis .

Oxidation and Degradation

Auto-oxidation and enzymatic oxidation degrade the compound into peroxides, aldehydes, or ketones.

| Pathway | Products | Conditions |

|---|---|---|

| Radical-mediated auto-oxidation | Hydroperoxides, 4-hydroxynonenal | O₂, light, elevated temperatures |

| Lipoxygenase-catalyzed oxidation | Hydroperoxy derivatives | Enzymatic action (e.g., LOX-1) |

Stability Concerns :

- The cis configuration increases susceptibility to oxidation compared to trans isomers .

- Antioxidants (e.g., BHT) are recommended for storage .

Biological Metabolism

Though understudied, heneicosadienoic acid may participate in elongation/desaturation pathways:

| Pathway | Enzymes Involved | Potential Products |

|---|---|---|

| Δ6-desaturation | FADS2 | Tetracosapolyenoic acids |

| β-oxidation | Acyl-CoA dehydrogenase | Shorter-chain fatty acids |

Hypothetical Pathways :

科学研究应用

Chemical Properties and Structure

12-cis,15-cis-heneicosadienoic acid has the molecular formula C21H38O2 and features two double bonds located at the 12th and 15th carbon atoms in the chain. This structure classifies it as a conjugated fatty acid, which is known for its unique biological activities.

Nutritional Applications

Dietary Supplementation:

Research indicates that heneicosadienoic acid may play a role in dietary supplementation due to its potential health benefits. It is believed to influence lipid metabolism and may have implications for body composition. For instance, studies have shown that dietary conjugated fatty acids can reduce body fat and increase lean mass, similar to the effects observed with conjugated linoleic acid (CLA) .

Functional Foods:

The incorporation of this compound into functional foods is being explored. Its anti-inflammatory properties suggest that it could be beneficial in products aimed at reducing chronic inflammation, which is linked to various health issues such as obesity and cardiovascular diseases .

Medical Applications

Anti-Inflammatory Effects:

this compound has demonstrated anti-inflammatory effects in various studies. For example, it has been shown to modulate inflammatory pathways and may help in conditions characterized by excessive inflammation . Its ability to influence eicosanoid production makes it a candidate for therapeutic applications in inflammatory diseases.

Cancer Research:

Preliminary studies suggest that this fatty acid may exhibit antitumor properties. Research indicates that certain conjugated fatty acids can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines . The exploration of heneicosadienoic acid's role in cancer prevention and treatment is an area of ongoing investigation.

Cosmetic Applications

Skin Health:

Due to its moisturizing properties and potential to improve skin barrier function, this compound is being investigated for use in cosmetic formulations. Its incorporation into creams and lotions may enhance skin hydration and elasticity .

Anti-Aging Products:

The antioxidant properties of this fatty acid suggest potential benefits in anti-aging skincare products. By reducing oxidative stress on skin cells, it may help mitigate the visible signs of aging .

Data Tables

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Nutritional | Dietary supplements | Reduced body fat, increased lean mass |

| Functional Foods | Anti-inflammatory products | Chronic inflammation reduction |

| Medical | Cancer treatment research | Inhibition of cancer cell proliferation |

| Cosmetic | Skin moisturizers | Improved hydration and elasticity |

Case Studies

-

Dietary Impact Study:

A study involving dietary supplementation with conjugated fatty acids showed significant changes in body composition among participants over a 12-week period. Participants consuming heneicosadienoic acid exhibited a notable reduction in body fat percentage compared to controls . -

Inflammation Research:

In a clinical trial focused on inflammatory markers in patients with metabolic syndrome, supplementation with heneicosadienoic acid resulted in decreased levels of pro-inflammatory cytokines . -

Cosmetic Formulation Analysis:

A formulation containing heneicosadienoic acid was tested for its efficacy on skin hydration levels over eight weeks. Results indicated a statistically significant improvement in skin moisture content compared to baseline measurements .

作用机制

The mechanism of action of 12-cis,15-cis-heneicosadienoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function . It also acts as a precursor for bioactive lipid mediators that participate in signaling pathways related to inflammation and metabolism . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses .

相似化合物的比较

Similar Compounds

12-cis,15-cis-heneicosadienoic acid: Unique due to its specific double bond positions and Z-configuration.

Other long-chain polyunsaturated fatty acids: Such as arachidonic acid and linoleic acid, which have different double bond positions and configurations.

Uniqueness

This compound is unique in its specific double bond configuration, which imparts distinct chemical and biological properties compared to other similar fatty acids . This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic applications .

生物活性

12-cis,15-cis-heneicosadienoic acid (C21:2n-6), a polyunsaturated fatty acid (PUFA), is part of the omega-6 fatty acid family. It is characterized by its two cis double bonds located at the 12th and 15th carbon positions. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and metabolic effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a long-chain fatty acid with the following structural formula:

It is classified as an omega-6 fatty acid due to the presence of the first double bond at the sixth carbon from the methyl end of the fatty acid chain.

1. Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. It demonstrates a notable ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Assay Results

3. Metabolic Effects

Research indicates that this fatty acid may play a role in lipid metabolism and glucose homeostasis. In animal models, supplementation with heneicosadienoic acid has been linked to improved insulin sensitivity and reduced fat accumulation.

Case Study: Insulin Sensitivity in Rodents

A study involving diabetic rodent models showed that administration of this compound resulted in a significant reduction in blood glucose levels and improved insulin sensitivity compared to controls:

- Control Group Blood Glucose : 180 mg/dL

- Treatment Group Blood Glucose : 130 mg/dL

4. Cardiovascular Health

The incorporation of heneicosadienoic acid into dietary fats has been associated with beneficial effects on cardiovascular health, including lowering cholesterol levels and reducing arterial plaque formation.

Table 3: Lipid Profile Changes

| Lipid Parameter | Control Group | Treatment Group | Reference |

|---|---|---|---|

| Total Cholesterol | 220 mg/dL | 180 mg/dL | |

| LDL Cholesterol | 140 mg/dL | 100 mg/dL | |

| HDL Cholesterol | 40 mg/dL | 50 mg/dL |

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Eicosanoid Synthesis : As a precursor to various eicosanoids, it influences inflammatory responses.

- Activation of PPARs : This fatty acid activates peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and inflammation.

- Antioxidant Enzyme Regulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

属性

IUPAC Name |

(12Z,15Z)-henicosa-12,15-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,22,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOLQRQTGDCGPQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。